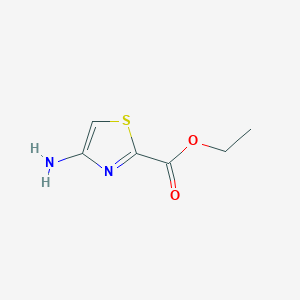

Ethyl 4-aminothiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-aminothiazole-2-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-aminothiazole-2-carboxylate can be synthesized through the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction mixture is refluxed for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) with a petroleum ether and ethyl acetate solvent system .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminothiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Condensation Reactions: It can form Schiff bases when reacted with aldehydes or ketones.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

Condensation: Aldehydes or ketones are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Ethyl 4-aminothiazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-aminothiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This inhibition leads to the disruption of bacterial growth and proliferation.

Comparison with Similar Compounds

2-Aminothiazole: Shares the thiazole ring structure but lacks the ethyl ester group.

Ethyl 2-aminothiazole-4-carboxylate: Similar structure but with different substitution patterns.

Uniqueness: Ethyl 4-aminothiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

Ethyl 4-aminothiazole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its versatile biological properties. The presence of an ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis. The compound's structure allows it to interact with various biological targets, contributing to its antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably, it has been shown to inhibit UDP-N-acetylmuramate/L-alanine ligase, an enzyme essential for bacterial cell wall synthesis. This inhibition leads to bactericidal effects against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against several bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives of the thiazole scaffold have shown promising results with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml against M. tuberculosis H37Rv .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/ml) | Reference |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | |

| This compound | Various bacteria | TBD |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Various studies have reported its ability to induce cytotoxic effects in cancer cell lines. For example, derivatives containing the thiazole moiety have shown potent activity against HepG2 (hepatocellular carcinoma) and PC12 (neuroblastoma) cell lines .

Table 2: Anticancer Activity of this compound Derivatives

Case Studies

-

Antitubercular Activity :

A study modified the naturally occurring antibiotic thiolactomycin to create compounds based on the 2-aminothiazole-4-carboxylate scaffold. These compounds exhibited excellent activity against M. tuberculosis, highlighting the potential for developing new antitubercular agents . -

Cytotoxicity Against Cancer Cells :

A series of thiazole derivatives were synthesized and tested against various cancer cell lines, showing significant cytotoxicity. The structure-activity relationship (SAR) indicated that modifications at specific positions on the thiazole ring could enhance potency against cancer cells .

Properties

IUPAC Name |

ethyl 4-amino-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-6(9)5-8-4(7)3-11-5/h3H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXZYOYCJKDBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.